2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diethoxyphenyl group, an oxadiazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the diethoxyphenyl intermediate: This step involves the ethylation of 3,4-dihydroxybenzene to form 3,4-diethoxybenzene.
Synthesis of the oxadiazole ring: The oxadiazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Coupling of intermediates: The final step involves coupling the diethoxyphenyl intermediate with the oxadiazole intermediate and an acetamide group under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The diethoxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diethoxyphenyl group may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- 2-(3,4-dihydroxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Uniqueness
2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the presence of the diethoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic and steric effects, which influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-3-26-16-6-5-14(11-17(16)27-4-2)12-18(24)21-13-19-22-20(23-28-19)15-7-9-25-10-8-15/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGOWBZIAVKQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NO2)C3CCOCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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